DBHDA

描述

Contextualization within Organic Amide Chemistry

Amides are a cornerstone of organic chemistry and biochemistry, forming the backbone of proteins and finding use in a vast array of synthetic materials. nih.gov Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are pivotal in synthetic chemistry, often serving as versatile intermediates and building blocks for more complex molecules. mdpi.comgoogle.com The introduction of halogen atoms can significantly alter the chemical reactivity and physical properties of a molecule. mdpi.com

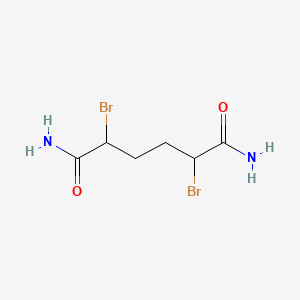

2,5-Dibromohexanediamide is an organic compound that integrates both an amide functional group and bromine atoms into a hexane (B92381) chain. cymitquimica.com Specifically, it has a six-carbon backbone with amide groups at positions 1 and 6, and bromine atoms at positions 2 and 5. cymitquimica.com The presence of both amide and bromine functionalities imparts a unique chemical character to the molecule. cymitquimica.com The amide groups contribute to its polarity and potential for hydrogen bonding, while the bromine atoms introduce reactive sites for nucleophilic substitution. cymitquimica.com

The synthesis of 2,5-Dibromohexanediamide has been approached through various methods. One common route involves the bromination of adipic acid derivatives. ox.ac.ukorgsyn.org For instance, adipic acid can be converted to adipoyl dichloride using thionyl chloride, followed by α-halogenation with N-bromosuccinimide (NBS) and a catalytic amount of hydrobromic acid. ox.ac.ukorgsyn.org The resulting 2,5-dibromoadipoyl dichloride is then reacted with ammonium (B1175870) hydroxide (B78521) to yield 2,5-Dibromohexanediamide. ox.ac.ukorgsyn.org

Significance as a Bifunctional Halogenated Diamide (B1670390)

The term "bifunctional" refers to a molecule possessing two distinct reactive sites. In 2,5-Dibromohexanediamide, the two bromine atoms act as electrophilic centers, making them susceptible to attack by nucleophiles. This bifunctionality is a key aspect of its utility in chemical synthesis.

A significant application of 2,5-Dibromohexanediamide is in the field of protein chemistry, specifically for the site-selective conversion of cysteine residues to dehydroalanine (B155165) (Dha). ox.ac.ukorgsyn.orgsigmaaldrich.comnih.gov This transformation is a valuable tool for chemical mutagenesis, allowing for the introduction of various natural and unnatural side chains into proteins. sigmaaldrich.comnih.govacs.org The reaction proceeds via a bis-alkylation of the cysteine thiol by the two bromine atoms, followed by an elimination reaction to form the dehydroalanine residue. nih.gov This method has been successfully used to modify proteins for various research purposes, including the generation of antibody-drug conjugates and proteins with post-translational modifications. nih.govnih.gov

The ability to introduce dehydroalanine into a protein opens up a wide range of possibilities for further chemical modifications, such as phosphorylation, methylation, and glycosylation. sigmaaldrich.com This versatility makes 2,5-Dibromohexanediamide a powerful reagent in chemical biology for studying protein function and engineering proteins with novel properties. acs.orgrsc.org

Current Research Landscape and Emerging Trends

Current research continues to explore and expand the applications of 2,5-Dibromohexanediamide. A notable trend is its use in the synthesis of complex molecular architectures and materials. For example, its bifunctional nature makes it a potential monomer for the synthesis of polyamides. tudelft.nlresearchgate.netjchemrev.com The incorporation of bromine atoms into the polymer backbone could impart unique properties, such as flame retardancy or increased reactivity for further functionalization.

In the realm of bioconjugation, researchers are continuously refining methods for the site-selective modification of proteins. acs.org The use of 2,5-Dibromohexanediamide for dehydroalanine formation remains a key strategy, and ongoing research aims to optimize reaction conditions and expand the scope of proteins that can be modified. nih.govnih.gov Furthermore, the dehydroalanine intermediate generated by this reagent can be used to create ubiquitin conjugates that mimic the native isopeptide bond, providing valuable tools for studying the ubiquitin-proteasome system. sigmaaldrich.com

The development of new synthetic methods that utilize bifunctional reagents like 2,5-Dibromohexanediamide is an active area of investigation. researchgate.netbendola.com The unique reactivity of this compound allows for its participation in cascade reactions, where multiple chemical transformations occur in a single synthetic operation. researchgate.net These advanced synthetic strategies are crucial for the efficient construction of complex molecules.

Table 1: Physicochemical Properties of 2,5-Dibromohexanediamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀Br₂N₂O₂ | cymitquimica.comsigmaaldrich.com |

| Molecular Weight | 301.96 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 99584-96-0 | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | > 200 °C (decomposes) | ox.ac.uk |

| SMILES | O=C(N)C(Br)CCC(Br)C(=O)N | cymitquimica.com |

| InChI | InChI=1S/C6H10Br2N2O2/c7-3(5(9)11)1-2-4(8)6(10)12/h3-4H,1-2H2,(H2,9,11)(H2,10,12) | cymitquimica.comsigmaaldrich.com |

| InChIKey | PLSXNAQEJOGNKQ-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.com |

Structure

2D Structure

属性

IUPAC Name |

2,5-dibromohexanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2N2O2/c7-3(5(9)11)1-2-4(8)6(10)12/h3-4H,1-2H2,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSXNAQEJOGNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)N)Br)C(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313350 | |

| Record name | 2,5-Dibromohexanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99584-96-0 | |

| Record name | 2,5-Dibromohexanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99584-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromohexanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,5 Dibromohexanediamide

Established Synthetic Routes to 2,5-Dibromohexanediamide

The preparation of 2,5-dibromohexanediamide (DBHDA) is typically achieved as a 1:1 mixture of its meso and DL-isomers, which is effective for its applications in converting cysteine residues to dehydroalanine (B155165) in proteins. orgsyn.org

The foundational synthetic approaches to 2,5-dibromohexanediamide begin with adipic acid, a readily available precursor.

One of the earliest documented syntheses was developed by W. H. Perkin Jr. in Oxford. orgsyn.org This multi-step process involved:

Conversion of adipic acid to adipoyl dichloride using thionyl chloride.

α-Bromination of the resulting adipoyl dichloride with molecular bromine. orgsyn.org

Esterification of the 2,5-dibromoadipoyl dichloride with methanol (B129727) to yield dimethyl 2,5-dibromoadipate.

Finally, amidation of the diester with concentrated aqueous ammonia (B1221849) to produce 2,5-dibromohexanediamide. orgsyn.org

A more direct and modern route was later developed by Chalker and colleagues. orgsyn.org This streamlined approach also starts with the conversion of adipic acid to adipoyl dichloride. The key difference lies in the bromination step, which employs N-Bromosuccinimide (NBS) and a catalytic amount of hydrobromic acid for the α-halogenation of the acid chloride. The resulting 2,5-dibromoadipoyl dichloride is then reacted directly with ammonium (B1175870) hydroxide (B78521) to afford the final product, 2,5-dibromohexanediamide, thereby eliminating the esterification and subsequent amidation steps of the Perkin synthesis. orgsyn.org

| Reaction Step | Chalker et al. Method Reagents | Purpose |

| Chlorination | Adipic acid, Thionyl chloride | Converts carboxylic acid to acid chloride |

| Bromination | Adipoyl dichloride, N-Bromosuccinimide (NBS), Hydrobromic acid (cat.) | Introduces bromine atoms at the α-positions |

| Amidation | 2,5-Dibromoadipoyl dichloride, Ammonium hydroxide | Forms the primary amide groups |

A significant refinement to the synthesis of 2,5-dibromohexanediamide focuses on improving its environmental footprint and simplifying purification. The original Chalker method utilized carbon tetrachloride (CCl₄) as the solvent for the bromination step, a substance now banned under the Montreal Protocol due to its ozone-depleting properties. orgsyn.org

An updated, validated protocol replaces carbon tetrachloride with cyclohexane. orgsyn.org This substitution offers several advantages:

Environmental Safety : Cyclohexane is a less polluting and non-ozone-depleting solvent.

Simplified Purification : Key components like NBS and the succinimide (B58015) byproduct are insoluble in cyclohexane, while the desired acid and bis(acid chloride) intermediates remain soluble. This differential solubility facilitates the isolation of the product in high purity without the need for chromatographic separation. orgsyn.org

The process involves heating the reaction mixture to reflux, followed by cooling in an ice-water bath to precipitate byproducts. orgsyn.org The product is then isolated after filtration and concentration, yielding a material pure enough to be carried on to the next step without chromatography. orgsyn.org

Synthetic Strategies for Related α,α'-Dibrominated Diamides and Halogenated Amides

The synthesis of 2,5-dibromohexanediamide is a specific example within the broader field of halogenated amide preparation. Several general strategies exist for creating such structures.

A classical and widely applicable approach for synthesizing α-halo amides involves the nucleophilic substitution at the carbonyl group of an α-haloacetyl halide or a related ester by an amine. nih.gov This method is fundamental and can be adapted for a variety of substrates.

More modern and versatile methods have also been developed. For instance, an efficient and divergent route to α-halogenated amides and esters starts from ynamides (N-alkynyl amides). scispace.com This process uses a double electrophilic activation sequence. The ynamide is treated with an electrophilic halogenating reagent (such as N-iodosuccinimide, N-bromosuccinimide, or N-chlorosuccinimide) and an acid like HCl in the presence of water. This transforms a wide range of ynamides into the corresponding α-halo amides quickly and under mild conditions. scispace.com

Other specialized methods for related compounds include the zinc-promoted Reformatsky reaction, which has been used to synthesize α,α-difluoro-β-amino amides from aldimines and bromodifluoroacetamides. rsc.orgchemrxiv.org Additionally, halogen-bonding has been harnessed as a catalytic activation mode for amide bond formation, representing a novel strategy in the field. rsc.orgresearchgate.net

Considerations for Stereoselective Synthesis

The structure of 2,5-dibromohexanediamide contains two stereocenters at the C2 and C5 positions. Consequently, it can exist as three stereoisomers: a meso compound ((2R,5S)-2,5-dibromohexanediamide) and a pair of enantiomers, (2R,5R)- and (2S,5S)-2,5-dibromohexanediamide, which together form the racemic or DL-mixture. Standard synthetic procedures typically yield a 1:1 mixture of the meso and DL forms. orgsyn.org

While this isomeric mixture is effective for many applications, the synthesis of specific, pure stereoisomers is a key consideration for more advanced studies, such as investigating stereochemical effects on reactivity. It has been noted that the pure stereoisomers of this compound can exhibit different reactivities, suggesting that stereochemistry can play a role in its chemical transformations.

Achieving stereoselectivity in the synthesis of diamides and related structures often relies on well-established principles of asymmetric synthesis. uwindsor.ca A common strategy is the use of a chiral auxiliary. uclan.ac.uk In this approach, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. For example, imidazolidinone-based chiral auxiliaries have been used effectively in the dynamic kinetic resolution of 2-bromopropanamides. nih.gov This highlights a potential pathway for the stereocontrolled synthesis of α-halogenated amides. Such methods could, in principle, be adapted for the stereoselective synthesis of 2,5-dibromohexanediamide by controlling the configuration of the two stereocenters during the bromination or a related step.

Advanced Spectroscopic and Structural Elucidation of 2,5 Dibromohexanediamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in both solution and solid states. It provides detailed information about the chemical environment of individual atoms. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization

¹H and ¹³C NMR spectroscopy are primary methods for the structural confirmation of 2,5-Dibromohexanediamide.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,5-Dibromohexanediamide is expected to show distinct signals for the different types of protons present in the molecule. The protons on the carbons bearing the bromine atoms (α-protons) would appear at a characteristic chemical shift, influenced by the electronegativity of the bromine. The signals for the methylene (B1212753) (CH₂) protons along the carbon chain and the amide (NH₂) protons would also be observed at specific chemical shift ranges. libretexts.org The integration of these signals provides the ratio of the number of protons of each type, while the splitting patterns (multiplicity) reveal information about neighboring protons. libretexts.org For instance, the signal for the α-protons would likely be a multiplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org Each chemically non-equivalent carbon atom gives a distinct signal. libretexts.org For 2,5-Dibromohexanediamide, one would expect to see signals for the carbonyl carbons of the amide groups, the carbons bonded to bromine, and the methylene carbons of the aliphatic chain. libretexts.org The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of attached atoms. libretexts.org For example, the carbonyl carbons typically appear downfield (at a higher ppm value) in the spectrum. libretexts.org

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Amide (NH₂) | ~5.0 - 8.5 |

| ¹H | Methine (CH-Br) | ~3.5 - 4.5 |

| ¹H | Methylene (CH₂) | ~1.5 - 2.5 |

| ¹³C | Carbonyl (C=O) | ~160 - 180 |

| ¹³C | Methine (C-Br) | ~40 - 60 |

| ¹³C | Methylene (C-C) | ~20 - 40 |

Multinuclear and Solid-State NMR Techniques (e.g., ¹⁵N CP/MAS NMR)

To gain deeper insights into the structure and dynamics of 2,5-Dibromohexanediamide, especially in the solid state, advanced NMR techniques are utilized.

¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR: This technique is particularly useful for studying nitrogen-containing compounds like amides in the solid state. nih.gov Natural abundance ¹⁵N CP/MAS NMR can provide information about the local environment of the nitrogen atoms in the amide groups. nih.govresearchgate.net The chemical shifts of the ¹⁵N nuclei are sensitive to factors such as hydrogen bonding and the conformation of the amide group. nih.gov In the case of 2,5-Dibromohexanediamide, ¹⁵N CP/MAS NMR can help to characterize the hydrogen-bonding network in the crystalline state and identify the presence of any polymorphic forms. The use of cross-polarization from abundant protons enhances the sensitivity of the ¹⁵N signal, while magic-angle spinning averages out anisotropic interactions to provide higher resolution spectra. escholarship.org

Solid-state NMR, in general, provides valuable information on the structure and dynamics of molecules without the need for dissolution, which can sometimes alter the native conformation. nih.gov Techniques like ¹³C CP/MAS are also routinely used to obtain high-resolution spectra of solid samples, complementing the data from solution-state NMR. escholarship.org

Mass Spectrometry (MS and High-Resolution Mass Spectrometry - HRMS) for Molecular Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. biocompare.com It is an essential tool for confirming the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For 2,5-Dibromohexanediamide, mass spectrometry would be used to verify its molecular formula, C₆H₁₀Br₂N₂O₂. sigmaaldrich.com The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This isotopic signature serves as a clear indicator of a dibrominated compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of a molecule, often to several decimal places. biocompare.combioanalysis-zone.com This high accuracy allows for the unambiguous determination of the elemental composition of the compound. bioanalysis-zone.com For 2,5-Dibromohexanediamide, HRMS would be able to distinguish its exact mass from other compounds that might have the same nominal mass. umich.eduresearchgate.net This is crucial for confirming the identity of the synthesized compound with a high degree of confidence.

| Technique | Information Obtained | Application to 2,5-Dibromohexanediamide |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Confirmation of the molecular weight (301.96 g/mol ) and observation of the characteristic isotopic pattern for a dibrominated compound. sigmaaldrich.com |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition | Precise determination of the molecular formula (C₆H₁₀Br₂N₂O₂) by measuring the exact mass. sigmaaldrich.com |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of 2,5-Dibromohexanediamide, it is possible to determine its crystal structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This information is crucial for understanding the solid-state packing of the molecules and how they interact with each other in the crystal lattice. escholarship.org X-ray diffraction analysis can also be applied to polycrystalline powders to identify the crystalline phases present and to obtain information about the unit cell parameters. isric.orgresearchgate.net

Other Advanced Spectroscopic Probes (e.g., X-ray Photoelectron Spectroscopy - XPS)

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. carleton.eduwikipedia.org By irradiating the sample with X-rays and analyzing the kinetic energies of the emitted photoelectrons, XPS can identify the elements present and their oxidation states. cnrs.fr For 2,5-Dibromohexanediamide, XPS could be used to confirm the presence of carbon, nitrogen, oxygen, and bromine on the surface of a solid sample. Furthermore, high-resolution XPS scans of the individual elements could provide information about their chemical environment. For example, the C 1s spectrum could be resolved into components corresponding to the different types of carbon atoms (C-C, C-Br, C=O), and the N 1s spectrum would be characteristic of the amide nitrogen. ntu.edu.tw

Supramolecular Chemistry and Non Covalent Interactions of 2,5 Dibromohexanediamide Analogs

Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonding is a powerful and directional intermolecular force that plays a crucial role in the structure of molecules containing hydrogen atoms bonded to highly electronegative atoms like nitrogen or oxygen. chemguide.co.uk The 2,5-dibromohexanediamide molecule possesses two primary amide functional groups (-CONH₂). Each amide group contains two N-H bonds, which act as hydrogen bond donors, and one carbonyl group (C=O), where the oxygen atom acts as a hydrogen bond acceptor. echemi.com This configuration allows for the formation of extensive and robust hydrogen-bonding networks.

In the solid state, these interactions are fundamental to the crystal lattice's organization. Amide groups in similar molecules are well-known to form predictable patterns, such as chains or sheets, where molecules link to one another in a head-to-tail or head-to-head fashion. For instance, the crystal structures of related cyclic diamides, like 2,5-diketopiperazines, reveal a conformation featuring two H-bond donor and two H-bond acceptor sites that are critical for molecular recognition and assembly. researchgate.net In analogs of 2,5-dibromohexanediamide, these hydrogen bonds can create one-dimensional chains or two-dimensional layers, which are further organized into a three-dimensional structure through other weaker interactions.

In solution, the behavior is more dynamic and depends heavily on the solvent's nature. In polar, protic solvents, the solvent molecules can compete for hydrogen bonding sites on the diamide (B1670390), potentially disrupting self-assembly. Conversely, in non-polar or less competitive solvents, the intramolecular and intermolecular hydrogen bonds are more likely to persist, promoting the formation of self-assembled aggregates. researchgate.netnih.gov The concentration of the solute also plays a critical role; at higher concentrations, intermolecular association becomes more favorable. uqam.cafrontiersin.org

Halogen Bonding Interactions (XB) and their Directionality

Halogen bonding (XB) is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophile such as an oxygen, nitrogen, or another halogen atom. frontiersin.org The strength of this interaction increases with the polarizability of the halogen, following the trend F ≪ Cl < Br < I. mdpi.com In 2,5-dibromohexanediamide and its analogs, the two bromine atoms can participate in halogen bonding. This interaction is highly directional, occurring along the axis of the C-Br bond, a feature attributed to an electron-poor region on the halogen atom known as a "σ-hole". nih.gov

The utility of halogen bonds as a tool in crystal engineering is well-documented. mdpi.comnih.gov Studies on analogous structures, such as 4,5-dibromo-2-(4-substituted phenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-ones, demonstrate that bromine atoms can act as halogen bond donors to form various supramolecular synthons. mdpi.com These interactions can include Br···Br and Br···π bonds, which contribute significantly to the formation of 2D or 3D supramolecular architectures. mdpi.com The directionality of halogen bonds is often more pronounced than that of hydrogen bonds, making them a precise tool for controlling molecular assembly. mdpi.com In complexes involving metal halides, the bromine atoms of organic ligands can form C–X···Br–M halogen bonds, connecting discrete molecular units into extended polymeric chains. jyu.fi

| Interaction Type | Donor | Acceptor | Typical Geometry | Role in Supramolecular Assembly |

| Hydrogen Bond | Amide N-H | Carbonyl C=O | Highly directional | Formation of 1D chains and 2D sheets |

| Halogen Bond | C-Br | O, N, Br, π-system | Highly directional (C-Br···A angle ≈ 180°) | Linking molecules and layers into 3D networks |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Parallel or offset stacking | Stabilization of crystal packing in aromatic analogs |

This table provides a generalized summary of non-covalent interactions relevant to 2,5-dibromohexanediamide and its analogs.

Pi-Stacking and Other Aromatic Interactions in Crystal Packing

The parent molecule, 2,5-dibromohexanediamide, is purely aliphatic and therefore lacks the aromatic rings necessary for π-stacking interactions. However, many of its synthesized analogs incorporate aromatic moieties, introducing the possibility of these stabilizing forces. Pi-stacking involves the attractive, non-covalent interaction between the electron clouds of adjacent aromatic rings.

Self-Assembly Processes and Crystal Engineering Principles

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular forces. scispace.com The self-assembly of 2,5-dibromohexanediamide analogs is a clear example of these principles at work. The process is a spontaneous organization of molecules into stable, well-defined structures driven by the non-covalent interactions detailed above. frontiersin.org

The combination of strong, directional hydrogen bonds from the amide groups and the equally directional, albeit weaker, halogen bonds from the C-Br sites provides a robust and tunable system for building supramolecular architectures. beilstein-journals.org By modifying the molecular structure—for instance, by introducing aromatic rings or other functional groups—chemists can systematically alter the balance of these intermolecular forces to guide the assembly process.

The resulting structures can range from simple one-dimensional chains held together by amide-amide hydrogen bonds to complex three-dimensional networks where halogen bonds and π-stacking interactions link the primary chains or layers. mdpi.comjyu.fi The predictability of these interactions allows for the rational design of materials with specific topologies and potential functions. The study of how these different non-covalent forces compete and cooperate is a central theme in modern supramolecular chemistry and material science. nih.gov

Advanced Research Applications and Chemical Utility of 2,5 Dibromohexanediamide

Reagent in Protein and Peptide Chemical Modification

The ability to selectively modify proteins and peptides is crucial for understanding their biological functions and for the development of novel therapeutics and diagnostics. 2,5-Dibromohexanediamide has gained significant attention as a reagent that facilitates the site-selective modification of cysteine residues, one of the least abundant but most nucleophilic amino acids in proteins.

Chemoselective Cysteine to Dehydroalanine (B155165) (Dha) Conversion

A key application of 2,5-Dibromohexanediamide is the chemoselective conversion of cysteine (Cys) residues to the unsaturated amino acid dehydroalanine (Dha). hbust.edu.cnox.ac.ukacs.org This transformation proceeds via a two-step mechanism involving bis-alkylation of the cysteine thiol followed by a β-elimination reaction. ox.ac.uk

The process is initiated by the nucleophilic attack of the cysteine thiol on one of the electrophilic carbon-bromine bonds of DBHDA. This is followed by an intramolecular cyclization, where the thiol attacks the second carbon-bromine bond, forming a stable cyclic sulfonium (B1226848) ion intermediate. acs.orgnih.gov Subsequent exposure to a mild base promotes a β-elimination of the α-proton and the cyclic sulfide, resulting in the formation of the dehydroalanine residue. ox.ac.ukmdpi.com The reaction is typically carried out in aqueous buffers at a pH around 8. ox.ac.uknih.gov

The efficiency of the conversion can be influenced by the local microenvironment of the cysteine residue within the protein. nih.gov The accessibility of the α-proton is a critical factor for the elimination step to proceed. nih.gov In instances where the α-proton is shielded, the cyclic sulfonium intermediate can be remarkably stable and isolated. acs.orgnih.gov This differential reactivity allows for site-selective modifications even in the presence of multiple cysteine residues. nih.gov

| Protein/Peptide | Reagent | Conditions | Outcome | Reference |

| Subtilisin SBL(S156C) | 2,5-Dibromohexanediamide | pH 8 | Formation of dehydroalanine | ox.ac.uk |

| Superfolder GFP(S147C) | 2,5-Dibromohexanediamide | pH 8, 37°C, 2h | Stable cyclic sulfonium intermediate | acs.org |

| Double cysteine mutant of superfolder GFP | 2,5-Dibromohexanediamide | - | Site-selective dual functionalization | nih.gov |

Site-Selective Bioconjugation Strategies via Dha Functionalization

The dehydroalanine residue, once installed, serves as a versatile chemical handle for a variety of site-selective bioconjugation reactions. The electrophilic nature of the α,β-unsaturated system in Dha makes it an excellent Michael acceptor for a range of soft nucleophiles, particularly thiols. rsc.org This allows for the attachment of various payloads, including fluorescent dyes, affinity tags, and therapeutic agents, to specific sites on a protein or peptide.

The "tag-and-modify" strategy, where a cysteine residue is first converted to dehydroalanine and then functionalized, offers a powerful approach for creating homogenous protein conjugates. ox.ac.uk The thia-Michael addition of various thiols to the Dha residue proceeds under mild, biocompatible conditions, often in the same pot as the Dha formation. This method has been successfully employed to introduce a wide array of functionalities onto proteins.

| Dehydroalanine-containing Protein | Nucleophile | Conjugation Product | Application | Reference |

| Modified Protein | Thiol-containing fluorescent dye | Fluorescently labeled protein | Protein tracking and imaging | rsc.org |

| Modified Protein | Thiol-containing drug molecule | Antibody-drug conjugate | Targeted therapy | mdpi.com |

| Modified Protein | Thiol-containing polyethylene (B3416737) glycol (PEG) | PEGylated protein | Improved pharmacokinetics | rsc.org |

Building Block in Complex Organic Synthesis

Beyond its utility in bioconjugation, 2,5-Dibromohexanediamide serves as a valuable building block for the synthesis of more complex organic molecules, including nitrogen-containing heterocycles, advanced materials, and biologically relevant scaffolds.

Synthesis of Nitrogen-Containing Heterocycles and Amine Derivatives

The diamide (B1670390) backbone and the two reactive bromide functionalities of 2,5-Dibromohexanediamide make it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. While direct cyclization of this compound itself is not extensively reported, its conceptual framework as a 1,6-dihalo-3,4-diamidohexane suggests its potential in constructing six-membered rings. For instance, the reduction of the amide groups to amines would yield 2,5-diaminohexane derivatives, which are known precursors to piperidines through intramolecular cyclization reactions. The synthesis of substituted piperidines is a significant area of medicinal chemistry due to their prevalence in pharmaceuticals.

Similarly, derivatization of the hexanediamide backbone could lead to precursors for pyrrolidine (B122466) synthesis. Although less direct, functional group manipulations of the C6 backbone could create functionalities amenable to intramolecular cyclization to form five-membered pyrrolidine rings. The synthesis of functionalized pyrrolidines is of great interest due to their presence in numerous natural products and biologically active compounds.

Precursor for Advanced Materials (e.g., Polymers, Functional Monomers)

The bifunctional nature of 2,5-Dibromohexanediamide also lends itself to applications in polymer chemistry. The two bromide groups can participate in polymerization reactions, such as polycondensation with diamines or other difunctional nucleophiles, to form polyamides with unique structures and properties. The resulting polymers would contain the hexanediamide backbone as a repeating unit, potentially influencing their thermal and mechanical properties.

Furthermore, 2,5-Dibromohexanediamide can be envisioned as a precursor for the synthesis of novel functional monomers. By replacing the bromide atoms with polymerizable groups through nucleophilic substitution, new monomers with a central diamide core can be generated. These monomers could then be used in various polymerization techniques to create polymers with tailored functionalities. For example, reaction with acrylic acid derivatives could yield crosslinkable monomers, while reaction with other vinyl-containing nucleophiles could produce monomers for radical polymerization.

Intermediate for Chemically Functionalized Biologically Relevant Scaffolds (Focus on Synthetic Methodology)

The chemical scaffold of 2,5-Dibromohexanediamide can be utilized as a starting point for the synthesis of various biologically relevant molecules, including peptidomimetics and mimics of peptide nucleic acids (PNAs). Peptidomimetics are compounds that mimic the structure and function of peptides but with improved stability and bioavailability. The diamide structure of this compound provides a peptide-like backbone that can be further elaborated.

By strategically modifying the core structure of 2,5-Dibromohexanediamide, it is possible to construct scaffolds that present functional groups in a spatially defined manner, mimicking the side chains of amino acids in a peptide. For example, the bromide atoms can be replaced with various functional groups to create diverse side chains. This approach allows for the systematic exploration of structure-activity relationships in the design of new therapeutic agents.

Moreover, the diamide backbone of this compound shares some structural similarities with the N-(2-aminoethyl)glycine backbone of peptide nucleic acids, which are synthetic analogs of DNA and RNA. With appropriate chemical modifications, it is conceivable that 2,5-Dibromohexanediamide could serve as a starting material for the synthesis of novel PNA mimics with altered backbone structures and potentially new hybridization properties.

Based on a comprehensive review of the available scientific literature, there is currently no direct evidence to suggest a significant role for 2,5-Dibromohexanediamide in catalytic systems, either in ligand design or as a substrate in catalytic transformations.

Extensive searches of chemical databases and scholarly articles did not yield specific examples or detailed research findings related to the application of 2,5-Dibromohexanediamide in the field of catalysis. The primary and well-documented application of this compound lies in the realm of protein chemistry, specifically as a reagent for the selective conversion of cysteine residues to dehydroalanine. This particular transformation is valuable for the post-translational modification of proteins and peptides.

While the broader field of catalysis extensively utilizes various organic molecules as ligands to modulate the activity and selectivity of metal catalysts, or as substrates for developing new synthetic methodologies, 2,5-Dibromohexanediamide does not appear to be a compound of interest for these applications at present. Similarly, its use as a monomer in polymerization is noted, but not in the context of a catalytic transformation where the dibromo-diamide structure itself is the reactive substrate for a catalyst.

Further research and exploration may yet uncover catalytic applications for this compound, but based on current knowledge, its utility is confined to bioconjugation and peptide modification rather than mainstream catalytic chemistry.

Future Research Directions and Unanswered Questions

Development of Novel Asymmetric Synthetic Approaches and Enantioselective Transformations

The synthesis of stereochemically pure isomers of 2,5-Dibromohexanediamide presents a considerable challenge and a significant opportunity for future research. The development of novel asymmetric synthetic strategies is crucial for accessing enantioenriched forms of this compound, which could have unique properties and applications.

Current research in asymmetric synthesis has paved the way for various methodologies that could be adapted for 2,5-Dibromohexanediamide. nih.govfrontiersin.org Enantioselective organocatalysis, for instance, utilizes small chiral organic molecules to catalyze reactions with high stereocontrol and could be employed in the key bond-forming steps of the synthesis. nih.gov Furthermore, the use of chiral auxiliaries, which temporarily attach to the substrate to direct the stereochemical outcome of a reaction, offers another viable route.

A key area of investigation will be the development of catalytic enantioselective bromination reactions that can selectively introduce bromine atoms at the C2 and C5 positions of a hexanediamide precursor with specific stereochemistry. Additionally, kinetic resolution of a racemic mixture of 2,5-Dibromohexanediamide, where one enantiomer reacts faster than the other with a chiral catalyst or reagent, could provide access to the desired stereoisomer. nih.gov

Future work should also focus on enantioselective transformations of the dibrominated compound itself. For example, nucleophilic substitution reactions at the chiral carbon centers with various nucleophiles could lead to a diverse range of chiral derivatives with potential applications in catalysis and medicinal chemistry. The development of racemization-free coupling reagents will be essential to preserve the stereochemical integrity of the products during these transformations. rsc.org

Table 1: Potential Asymmetric Synthetic Strategies for 2,5-Dibromohexanediamide

| Strategy | Description | Potential Advantages |

|---|---|---|

| Enantioselective Organocatalysis | Use of small chiral organic molecules to catalyze the stereoselective bromination of a precursor. | Metal-free, environmentally friendly, and often highly enantioselective. nih.gov |

| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral molecule to guide the stereoselective introduction of bromine atoms. | Well-established and reliable method for controlling stereochemistry. |

| Kinetic Resolution | Selective reaction of one enantiomer of racemic 2,5-Dibromohexanediamide with a chiral catalyst or reagent. | Can provide access to both enantiomers of the starting material and the product. nih.gov |

| Enantioconvergent Amidation | Use of a photoinduced copper catalyst system for the amidation of racemic alkyl electrophiles. | Can potentially convert a racemic starting material into a single enantiomer of the product. nih.gov |

Exploration of Photoredox Catalysis and Sustainable Transformation Pathways

Recent advancements in photoredox catalysis offer a promising avenue for the development of more sustainable and efficient synthetic routes to 2,5-Dibromohexanediamide and its derivatives. nih.gov This approach utilizes visible light to initiate chemical reactions, often under mild conditions, reducing the need for harsh reagents and high temperatures. researchgate.net

One potential application of photoredox catalysis is in the C-H functionalization of the hexanediamide backbone. nih.gov By selectively activating specific C-H bonds, it may be possible to introduce bromine atoms or other functional groups with high regioselectivity. documentsdelivered.com This would represent a more atom-economical approach compared to traditional methods that may require pre-functionalized starting materials. chemrxiv.org

Furthermore, photoredox catalysis can be employed in the transformation of 2,5-Dibromohexanediamide itself. For instance, the carbon-bromine bonds could be targeted for radical-based reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov This opens up possibilities for the synthesis of a wide range of novel diamide (B1670390) structures with tailored properties.

The development of sustainable transformation pathways will also involve exploring greener solvents, reducing waste generation, and utilizing renewable energy sources for the reactions. dst.gov.in The integration of photoredox catalysis with flow chemistry setups could enable continuous and scalable production of 2,5-Dibromohexanediamide and its derivatives with improved efficiency and safety.

Table 2: Potential Applications of Photoredox Catalysis

| Application | Description | Potential Benefits |

|---|---|---|

| C-H Bromination | Direct introduction of bromine atoms at the C2 and C5 positions of hexanediamide using a photocatalyst and a bromine source. | Increased atom economy and potentially milder reaction conditions. |

| Radical-Based Transformations | Generation of carbon-centered radicals from the C-Br bonds for subsequent reactions. | Access to a wide range of functionalized diamides. nih.gov |

| Sustainable Amide Synthesis | Development of photocatalytic methods for the formation of the amide bonds. | Reduced reliance on traditional coupling reagents and potentially milder conditions. nih.gov |

| Flow Chemistry Integration | Performing photocatalytic reactions in a continuous flow reactor. | Improved scalability, safety, and process control. |

Advanced Mechanistic Studies in Complex Reaction Environments

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 2,5-Dibromohexanediamide is crucial for optimizing existing methods and developing new ones. Advanced mechanistic studies, combining experimental techniques with computational modeling, will be instrumental in elucidating the intricate details of these processes.

For the synthesis of 2,5-Dibromohexanediamide, a key area of investigation is the mechanism of the bromination step. Understanding whether the reaction proceeds through a radical or an ionic pathway, and how the reaction conditions influence this, will be critical for controlling the regioselectivity and stereoselectivity of the process. acs.org Computational studies, such as density functional theory (DFT) calculations, can be used to model the reaction intermediates and transition states, providing valuable insights into the reaction energetics and pathways. rsc.orguit.no

In the context of its subsequent transformations, mechanistic studies will be essential for understanding the reactivity of the carbon-bromine bonds and the influence of the amide functional groups. For example, in nucleophilic substitution reactions, it will be important to determine whether the reaction proceeds via an SN1 or SN2 mechanism and how the stereochemical outcome is affected by the reaction conditions and the nature of the nucleophile.

Investigating these reactions in complex environments, such as in the presence of catalysts or in biological systems, will also be a key research direction. This will require the use of advanced analytical techniques, such as in situ spectroscopy and mass spectrometry, to monitor the reaction progress and identify transient intermediates.

Table 3: Key Mechanistic Questions to be Addressed

| Reaction | Mechanistic Question | Investigative Approaches |

|---|---|---|

| Bromination of Hexanediamide | Does the reaction proceed via a radical or ionic mechanism? What factors control the regioselectivity and stereoselectivity? | Kinetic studies, isotopic labeling experiments, and DFT calculations. acs.orgrsc.org |

| Nucleophilic Substitution at C-Br | Is the mechanism SN1 or SN2? How is the stereochemistry controlled? | Stereochemical outcome analysis, kinetic studies, and computational modeling. |

| Photoredox-Catalyzed Transformations | What are the key intermediates and electron transfer steps in the catalytic cycle? | Time-resolved spectroscopy, cyclic voltammetry, and mechanistic experiments. |

| Reactions in Complex Media | How do catalysts, solvents, and other components of the reaction mixture influence the reaction mechanism and outcome? | In situ monitoring techniques and advanced kinetic analysis. |

Rational Design of Novel Diamide-Based Functional Materials and Reagents

The unique molecular structure of 2,5-Dibromohexanediamide, with its two amide and two bromo functional groups, makes it an attractive building block for the rational design of novel functional materials and reagents.

In materials science, 2,5-Dibromohexanediamide can be used as a monomer for the synthesis of polyamides with tailored properties. The presence of the bromine atoms allows for post-polymerization modification, enabling the introduction of various functional groups to tune the material's properties, such as its solubility, thermal stability, and optical and electronic characteristics. These functionalized polyamides could find applications in areas such as gas separation, catalysis, and biomedical devices.

The ability of the amide groups to form hydrogen bonds can be exploited in the design of self-assembling materials and supramolecular structures. By carefully designing the molecular architecture, it may be possible to create well-defined nanostructures, such as fibers, sheets, and gels, with potential applications in drug delivery and tissue engineering.

As a reagent, 2,5-Dibromohexanediamide can act as a bifunctional cross-linking agent, capable of reacting with two nucleophilic sites to form covalent linkages. This could be useful in modifying the properties of polymers, proteins, and other biomolecules. orgsyn.org For example, it could be used to stabilize protein structures or to create hydrogels with controlled mechanical properties.

The rational design of these new materials and reagents will be guided by a combination of computational modeling and experimental synthesis and characterization. This will allow for the prediction of material properties and the optimization of the synthetic procedures to achieve the desired functionalities.

Table 4: Potential Applications of 2,5-Dibromohexanediamide in Materials Science

| Application Area | Description | Potential Functionality |

|---|---|---|

| Functional Polyamides | Use as a monomer for polymerization, followed by post-polymerization modification of the bromine atoms. | Tunable properties for applications in membranes, catalysis, and electronics. |

| Supramolecular Materials | Exploitation of hydrogen bonding between amide groups to create self-assembling structures. | Formation of hydrogels, nanofibers, and other nanostructures for biomedical applications. |

| Cross-linking Agent | Use as a bifunctional reagent to link together polymer chains or biomolecules. | Modification of the mechanical and chemical properties of materials. orgsyn.org |

| Surface Functionalization | Covalent attachment to surfaces to impart specific properties, such as biocompatibility or chemical reactivity. | Creation of functionalized interfaces for sensors and biomedical implants. nih.gov |

常见问题

Q. What are the chromatography-free and environmentally sustainable synthesis routes for 2,5-dibromohexanediamide?

A validated method involves reacting hexanediamide with bromine in acetic acid under controlled temperature (40–60°C) without chlorinated solvents. The product is isolated via recrystallization using ethanol/water mixtures, achieving >85% purity. This approach avoids time-consuming column chromatography and reduces hazardous waste, making it scalable for academic labs .

Q. How can researchers confirm the structural integrity of DBHDA post-synthesis?

Key techniques include:

- NMR spectroscopy : Distinct peaks for Br-substituted carbons (δ ~35–40 ppm in NMR) and amide protons (δ ~6.5–7.5 ppm in NMR).

- Mass spectrometry : Molecular ion peak at m/z 301.96 (M) with isotopic patterns characteristic of dibrominated compounds.

- Elemental analysis : Confirmation of CHBrNO composition .

Q. What are the solubility and stability profiles of this compound under standard lab conditions?

this compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMF, DMSO). It is stable at 2–8°C under inert gas but degrades above 60°C, forming brominated byproducts. Long-term storage requires desiccated, light-protected environments .

Advanced Research Questions

Q. How does this compound enable site-selective cysteine-to-dehydroalanine (Dha) conversion in proteins?

this compound acts as a bis-alkylating agent, forming a cyclic sulfonium intermediate upon reaction with cysteine thiols. Subsequent base-mediated elimination (e.g., pH 8.0 buffer) generates Dha, a non-canonical amino acid used for studying protein function or introducing post-translational modification mimics. This method achieves >70% conversion efficiency in bacterial phosphatases and green fluorescent protein (GFP) variants .

Q. What experimental considerations are critical for optimizing this compound-mediated protein modifications?

- Reagent stoichiometry : Use 50–100 molar equivalents of this compound relative to protein.

- Reaction time : 1–2 hours at 37°C in DMF-aqueous buffer mixtures (≤20% DMF).

- Post-reaction purification : Size-exclusion chromatography (e.g., SuperDex) or reverse-phase HPLC to remove excess this compound and byproducts .

Q. How can this compound be applied in proteome-wide studies of protein function?

this compound facilitates global labeling of cysteine-rich proteomes. After alkylation, diboron reagents cleave Dha-containing proteins at the C-terminus, enabling identification of reactive cysteine sites via LC-MS/MS. This approach revealed >200 modified peptides in E. coli lysates, with cleavage efficiency dependent on local cysteine accessibility .

Q. What mechanistic insights explain this compound’s selectivity for cysteine over other nucleophilic residues?

The dibromoamide structure provides electrophilic carbons that preferentially react with thiols (pK ~8.3) over amines (pK >9) under mildly alkaline conditions (pH 8.0). Computational studies suggest the transition state involves thiolate attack on the brominated carbon, followed by sulfonium intermediate stabilization .

Q. How does this compound compare to alternative reagents like MSH (mesitylenesulfonylhydroxylamine) in Dha formation?

Unlike MSH, which requires oxidative amidation, this compound operates via alkylation-elimination, avoiding oxidative damage to sensitive residues (e.g., methionine). This compound also exhibits higher regioselectivity in multi-cysteine proteins, as shown in subtilisin and HA-tagged proteomes .

Data Contradiction and Optimization

Q. Why do reported yields for this compound-mediated Dha formation vary across studies?

Discrepancies arise from differences in:

- Protein flexibility : Rigid structures (e.g., β-sheets) hinder this compound access to buried cysteines.

- Buffering agents : Phosphate buffers (pH 8.0) enhance elimination vs. Tris, which may quench intermediates.

- Temperature : Prolonged incubation at 37°C increases byproduct formation (e.g., sulfoxide derivatives) .

Q. What strategies mitigate off-target reactions during this compound-based protein engineering?

- Pre-reduction : Treat proteins with TCEP or DTT to reduce disulfide bonds and expose reactive thiols.

- Additive screening : Include competitive thiols (e.g., β-mercaptoethanol) at low concentrations to scavenge excess this compound.

- Time-resolved quenching : Halt reactions at 1-hour intervals to prevent over-alkylation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。